molecular formula C22H44O2 B8067889 icosyl acetate CAS No. 68478-35-3

icosyl acetate

Cat. No.: B8067889
CAS No.: 68478-35-3
M. Wt: 340.6 g/mol
InChI Key: JUCOQIYAKWHGSZ-UHFFFAOYSA-N
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Description

icosyl acetate, also known as 1-eicosanol acetate or eicosanyl acetate, is an ester compound with the molecular formula C22H44O2. It is derived from the reaction between eicosanol (a fatty alcohol) and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: icosyl acetate can be synthesized through the esterification of eicosanol with acetic acid. The reaction typically involves heating eicosanol with acetic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

C20H41OH+CH3COOHC20H41OCOCH3+H2O\text{C20H41OH} + \text{CH3COOH} \rightarrow \text{C20H41OCOCH3} + \text{H2O} C20H41OH+CH3COOH→C20H41OCOCH3+H2O

Industrial Production Methods: In an industrial setting, ethis compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: icosyl acetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield eicosanol and acetic acid. Acidic hydrolysis involves the use of a strong acid, such as hydrochloric acid, while basic hydrolysis (saponification) uses a strong base, such as sodium hydroxide.

    Reduction: Reduction of ethis compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of eicosanol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis (HCl) or basic hydrolysis (NaOH)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Hydrolysis: Eicosanol and acetic acid

    Reduction: Eicosanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

icosyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: this compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: this compound is used in the production of cosmetics, fragrances, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of eicosyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing lipid metabolism and cellular processes. The acetate group can be hydrolyzed to release acetic acid, which can participate in metabolic pathways. Additionally, ethis compound can interact with enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

icosyl acetate can be compared with other similar compounds, such as:

    Octyl acetate (C10H20O2): Known for its fruity aroma and used in flavorings and fragrances.

    Decyl acetate (C12H24O2): Used in the production of perfumes and as a solvent.

    Dodecyl acetate (C14H28O2): Commonly used in the manufacture of detergents and surfactants.

Uniqueness of Ethis compound: this compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its applications in various fields, including its potential therapeutic uses, highlight its versatility and importance in scientific research.

Properties

IUPAC Name

icosyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCOQIYAKWHGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867635
Record name Icosyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-24-2, 68478-35-3
Record name 1-Eicosanol, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Eicosanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, C>19-alkyl esters
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068478353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, C>19-alkyl esters
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Icosyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, C>19-alkyl esters
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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